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Compound of Interest

Compound Name: SR8278

Cat. No.: B610980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SR8278, a synthetic

antagonist of the nuclear receptor REV-ERBα, for inducing changes in gene expression. This

document includes a summary of its effects on gene expression, detailed experimental

protocols, and diagrams of the associated signaling pathway and experimental workflow.

Introduction to SR8278
SR8278 is a potent and specific antagonist of the nuclear receptors REV-ERBα and REV-

ERBβ.[1][2][3] REV-ERBα is a transcriptional repressor that plays a crucial role in regulating

circadian rhythms and metabolism.[4][5] It exerts its repressive function by recruiting

corepressor complexes, such as the NCoR-HDAC3 complex, to the promoters of its target

genes in a heme-dependent manner.[6] SR8278 competitively binds to REV-ERBα, blocking

the recruitment of these corepressors and thereby leading to the de-repression and increased

expression of REV-ERBα target genes.[1][2] This makes SR8278 a valuable chemical tool for

studying the physiological functions of REV-ERBα and for investigating its therapeutic potential

in various diseases, including metabolic disorders and cancer.[2][7]

Effects of SR8278 on Gene Expression
Treatment of cells with SR8278 leads to a significant upregulation of REV-ERBα target genes.

The primary mechanism is the antagonism of REV-ERBα's repressive activity. The effects of

SR8278 on gene expression have been observed in various cell lines, including HepG2 human
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hepatoma cells, HEK293 human embryonic kidney cells, and HaCaT human keratinocytes.[1]

[2][8]

Quantitative Data Summary
The following table summarizes the observed changes in the expression of key REV-ERBα

target genes following SR8278 treatment.
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Signaling Pathway of SR8278 Action
SR8278 acts by inhibiting the transcriptional repression mediated by the nuclear receptor REV-

ERBα. The canonical pathway involves the recruitment of the NCoR-HDAC3 corepressor

complex by heme-bound REV-ERBα, leading to histone deacetylation and transcriptional

repression of target genes. SR8278 blocks this interaction, resulting in transcriptional

activation. In some cancer contexts, REV-ERBα can paradoxically act as a transcriptional

activator by associating with BRD4 and p300; SR8278 can also disrupt this interaction.
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Experimental Workflow

1. Cell Culture
(e.g., HepG2, HEK293)

2. SR8278 Treatment
(e.g., 10 µM for 24h)

+ Vehicle Control (DMSO)

3. Total RNA Extraction

4. cDNA Synthesis
(Reverse Transcription)

5. Gene Expression Analysis

qPCR
(for specific genes)

RNA-Sequencing
(for whole transcriptome)

6. Data Analysis
(Fold Change, p-value)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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